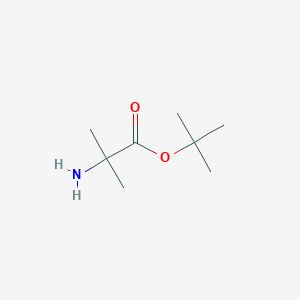

tert-Butyl 2-amino-2-methylpropanoate

Description

Structure

3D Structure

Properties

IUPAC Name |

tert-butyl 2-amino-2-methylpropanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H17NO2/c1-7(2,3)11-6(10)8(4,5)9/h9H2,1-5H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LSVYCJILORYVCD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)C(C)(C)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H17NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10427204 | |

| Record name | tert-Butyl 2-methylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

159.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4512-32-7 | |

| Record name | tert-Butyl 2-methylalaninate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10427204 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties of tert-Butyl 2-amino-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core chemical properties of tert-Butyl 2-amino-2-methylpropanoate, a key building block in synthetic organic chemistry, particularly in the realm of peptide synthesis and drug development. This document collates available data on its physical and chemical characteristics, provides insights into its synthesis and purification, and presents its spectroscopic profile.

Chemical and Physical Properties

This compound, also known as tert-butyl 2-aminoisobutyrate, is a derivative of the non-proteinogenic amino acid 2-aminoisobutyric acid. The presence of the tert-butyl ester group provides steric hindrance and unique reactivity, making it a valuable tool in multi-step organic synthesis.[1] While much of the readily available data pertains to its hydrochloride salt, this guide will focus on the properties of the free base wherever possible.

Table 1: General and Computed Properties of this compound (Free Base)

| Property | Value | Source |

| Molecular Formula | C₈H₁₇NO₂ | [1] |

| Molecular Weight | 159.23 g/mol | [1] |

| CAS Number | 4512-32-7 | [1] |

| IUPAC Name | This compound | [2] |

| Canonical SMILES | CC(C)(C)OC(=O)C(C)(C)N | [3] |

| InChI Key | LSVYCJILORYVCD-UHFFFAOYSA-N | [1] |

| Hydrogen Bond Donor Count | 1 | PubChem |

| Hydrogen Bond Acceptor Count | 3 | PubChem |

| Rotatable Bond Count | 3 | PubChem |

| Exact Mass | 159.125929 | [1] |

| Topological Polar Surface Area | 52.3 Ų | [2] |

| Complexity | 156 | [2] |

Table 2: Physical Properties of this compound (Free Base) - Experimental Data is Limited

| Property | Value | Notes |

| Boiling Point | Data not readily available | - |

| Melting Point | Data not readily available | - |

| Density | Data not readily available | - |

| Solubility | Soluble in common organic solvents | The compound's stability and solubility in common organic solvents contribute to its utility in multistep synthesis.[1] Specific quantitative data in solvents like methanol, ethanol, dichloromethane, and ethyl acetate is not widely reported and would likely require experimental determination. |

Table 3: Properties of this compound Hydrochloride

| Property | Value | Source |

| Molecular Formula | C₈H₁₈ClNO₂ | [2] |

| Molecular Weight | 195.69 g/mol | [2] |

| CAS Number | 84758-81-6 | [2][3] |

| Appearance | White to light-yellow powder or crystals | [4] |

| Water Solubility | Soluble | [3] |

Experimental Protocols

Detailed, peer-reviewed experimental protocols for the synthesis and purification of this compound are not extensively documented in readily accessible literature. However, general synthetic strategies for tert-butyl esters of amino acids can be adapted.

Synthesis

A common method for the synthesis of tert-butyl esters of amino acids involves the reaction of the amino acid with isobutylene in the presence of a strong acid catalyst.

General Protocol for the Synthesis of this compound:

-

Reaction Setup: 2-Aminoisobutyric acid is suspended in a suitable solvent such as dioxane or a mixture of tert-butanol and an inert solvent.

-

Catalyst: A strong acid catalyst, such as sulfuric acid or perchloric acid, is added to the suspension.

-

Reagent Addition: Isobutylene gas is bubbled through the reaction mixture, or liquid isobutylene is added under pressure.

-

Reaction Conditions: The reaction is typically stirred at room temperature or slightly elevated temperatures for several hours to days until the starting material is consumed, as monitored by techniques like Thin Layer Chromatography (TLC).

-

Workup: The reaction mixture is then neutralized with a base, and the product is extracted into an organic solvent. The organic layer is washed, dried, and the solvent is removed under reduced pressure to yield the crude product.

Purification

The crude product can be purified by standard laboratory techniques.

-

Distillation: For liquid products, vacuum distillation can be employed to purify the compound based on its boiling point.

-

Column Chromatography: For both liquid and solid impurities, column chromatography using silica gel is a common and effective method. A solvent system of varying polarity, such as a mixture of hexane and ethyl acetate, can be used to elute the desired product. The fractions are typically analyzed by TLC to identify and combine the pure product.

Spectroscopic Data

While specific, high-resolution spectra for this compound are not widely published in public databases, the expected spectral characteristics can be inferred from its structure.

¹H NMR Spectroscopy

The proton NMR spectrum is expected to be relatively simple due to the high degree of symmetry in the molecule.

-

tert-Butyl group (ester): A singlet integrating to 9 protons, typically in the range of 1.4-1.6 ppm.

-

Methyl groups (on the α-carbon): A singlet integrating to 6 protons, likely in the range of 1.2-1.4 ppm.

-

Amine group: A broad singlet integrating to 2 protons. Its chemical shift can vary depending on the solvent and concentration.

¹³C NMR Spectroscopy

The carbon NMR spectrum will also reflect the molecule's symmetry.

-

tert-Butyl group (quaternary carbon of ester): A singlet around 80-82 ppm.

-

tert-Butyl group (methyl carbons of ester): A singlet around 28 ppm.

-

α-carbon: A singlet around 55-60 ppm.

-

Methyl carbons (on the α-carbon): A singlet around 25 ppm.

-

Carbonyl carbon: A singlet in the range of 170-175 ppm.

Infrared (IR) Spectroscopy

The IR spectrum will show characteristic absorption bands for the functional groups present.

-

N-H stretch: A broad absorption band in the region of 3300-3400 cm⁻¹ corresponding to the primary amine.

-

C-H stretch: Sharp absorption bands just below 3000 cm⁻¹ for the aliphatic C-H bonds.

-

C=O stretch: A strong, sharp absorption band around 1730 cm⁻¹ for the ester carbonyl group.

-

C-O stretch: An absorption band in the region of 1150-1250 cm⁻¹ for the ester C-O bond.

-

N-H bend: An absorption band around 1600 cm⁻¹.

Mass Spectrometry

In mass spectrometry, the molecular ion peak (M⁺) at m/z 159 would be expected. Common fragmentation patterns for esters and amines would likely be observed.

-

Loss of the tert-butyl group: A prominent peak at m/z 102, corresponding to the loss of a tert-butyl radical ([M - 57]⁺).

-

Loss of the tert-butoxycarbonyl group: A peak corresponding to the loss of the entire ester group.

-

Alpha-cleavage: Cleavage of the C-C bond adjacent to the nitrogen atom.

Applications in Drug Development and Research

This compound is a valuable building block in medicinal chemistry and drug development, primarily due to its role in peptide synthesis.

-

Peptide Synthesis: The tert-butyl ester serves as a protecting group for the carboxylic acid functionality of the amino acid. This protection prevents unwanted side reactions during the formation of peptide bonds. The tert-butyl group can be selectively removed under acidic conditions, which is orthogonal to many other protecting groups used in peptide synthesis.[1] This allows for the controlled and sequential assembly of amino acids into complex peptides.[5][6][7][8]

-

Introduction of Steric Hindrance: The gem-dimethyl group on the alpha-carbon provides significant steric bulk. When incorporated into peptides, this can influence the peptide's conformation and stability, potentially leading to enhanced biological activity or resistance to enzymatic degradation.

Safety and Handling

References

- 1. 4512-32-7(tert-butyl 2-amino-2-methyl-propanoate) | Kuujia.com [kuujia.com]

- 2. This compound hydrochloride | C8H18ClNO2 | CID 12186776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. lookchem.com [lookchem.com]

- 4. This compound hydrochloride | 84758-81-6 [sigmaaldrich.com]

- 5. nbinno.com [nbinno.com]

- 6. Synthesis of peptides using tert-butyloxycarbonyl (Boc) as the α-amino protection group - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Solid-phase peptide synthesis using tert.-butyloxycarbonylamino acid pentafluorophenyl esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. peptide.com [peptide.com]

Technical Guide: tert-Butyl 2-amino-2-methylpropanoate (CAS 4512-32-7)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of tert-Butyl 2-amino-2-methylpropanoate, a sterically hindered amino acid ester crucial in peptide chemistry and drug discovery.

Chemical Identity and Physical Properties

This compound, also known as tert-butyl 2-aminoisobutyrate, is a derivative of the non-proteinogenic amino acid 2-aminoisobutyric acid (Aib). The presence of a tert-butyl ester group provides stability and allows for selective deprotection under mild acidic conditions, a valuable feature in orthogonal protection strategies in organic synthesis.[1] Its bulky nature can also minimize undesirable side reactions, such as racemization, during synthetic procedures.[1]

The hydrochloride salt of this compound is also commonly used and is commercially available.

Table 1: Chemical Identifiers

| Identifier | Value |

| CAS Number | 4512-32-7 |

| Molecular Formula | C₈H₁₇NO₂ |

| Molecular Weight | 159.23 g/mol |

| IUPAC Name | This compound |

| Synonyms | 2-Aminoisobutyric acid t-butyl ester, H-Aib-OtBu |

Table 2: Physical Properties of this compound Hydrochloride (CAS 84758-81-6)

| Property | Value | Source |

| Molecular Formula | C₈H₁₈ClNO₂ | [2] |

| Molecular Weight | 195.69 g/mol | [2] |

| Physical Form | White to light-yellow powder or crystals | |

| Storage Temperature | Refrigerator |

Synthesis

While various methods can be employed for the synthesis of tert-butyl esters of amino acids, a general and effective laboratory-scale procedure involves the reaction of the N-protected amino acid with tert-butanol in the presence of a coupling agent and a catalyst. A common approach for the preparation of related amino acid tert-butyl esters is transesterification.

Experimental Protocol: General Synthesis of a tert-Butyl Ester via Transesterification

This protocol describes a general method for the synthesis of tert-butyl esters from other esters, which can be adapted for this compound.

Materials:

-

N-protected 2-amino-2-methylpropanoate ester (e.g., methyl or ethyl ester)

-

Sodium tert-butoxide (NaOtBu)

-

Toluene, anhydrous

-

5% Hydrochloric acid (HCl) solution

-

Diethyl ether

-

Sodium sulfate (Na₂SO₄), anhydrous

-

Silica gel for column chromatography

-

Hexanes and Ethyl acetate for chromatography

Procedure:

-

Suspend sodium tert-butoxide (2.5 equivalents) in anhydrous toluene (5 mL per mmol of ester) in a flame-dried round-bottom flask under an inert atmosphere (e.g., argon or nitrogen).

-

To the stirred suspension, add the starting N-protected 2-amino-2-methylpropanoate ester (1.0 equivalent).

-

Stir the reaction mixture at room temperature for 3-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, quench the reaction by adding 5% HCl solution.

-

Extract the aqueous layer with diethyl ether (2 x 10 mL).

-

Combine the organic extracts and dry over anhydrous sodium sulfate.

-

Filter the drying agent and concentrate the filtrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a mixture of hexanes and ethyl acetate as the eluent to afford the desired tert-butyl ester.

-

Subsequent deprotection of the N-protecting group will yield the final product.

This is a generalized protocol and may require optimization for specific substrates.

Spectroscopic Characterization

The structural confirmation of this compound is achieved through various spectroscopic techniques. Below are the expected characteristic data.

Table 3: Spectroscopic Data

| Technique | Data |

| ¹H NMR | Expected chemical shifts (ppm): Singlet around 1.4-1.5 ppm (9H, tert-butyl group); Singlet around 1.3-1.4 ppm (6H, two methyl groups); Broad singlet for the amine protons (2H). |

| ¹³C NMR | Expected chemical shifts (ppm): Carbonyl carbon (~175 ppm); Quaternary carbon of the tert-butyl group (~80 ppm); Quaternary carbon at the 2-position (~55 ppm); Methyl carbons of the tert-butyl group (~28 ppm); Methyl carbons at the 2-position (~25 ppm). |

| FT-IR | Characteristic absorption bands (cm⁻¹): N-H stretching of the primary amine (around 3300-3400 cm⁻¹); C-H stretching of alkyl groups (around 2850-3000 cm⁻¹); C=O stretching of the ester (around 1730 cm⁻¹); N-H bending of the primary amine (around 1600 cm⁻¹). |

| Mass Spec. | Expected [M+H]⁺ for C₈H₁₇NO₂: m/z = 160.13. |

Applications in Drug Discovery and Peptide Synthesis

This compound is a valuable building block in the synthesis of peptides and peptidomimetics. The 2-aminoisobutyric acid (Aib) residue is known to induce helical secondary structures in peptides, which can enhance their biological activity and metabolic stability.

The tert-butyl ester serves as a convenient protecting group for the C-terminus during peptide synthesis. It is stable to the basic conditions used for Fmoc deprotection in solid-phase peptide synthesis (SPPS) and can be cleaved under acidic conditions, typically with trifluoroacetic acid (TFA), often concurrently with the cleavage of the peptide from the resin and removal of side-chain protecting groups.

Experimental Workflow: Incorporation into a Peptide Chain (Fmoc/tBu Strategy)

The following diagram illustrates the general workflow for incorporating an amino acid, such as Aib, with a tert-butyl protected C-terminus into a growing peptide chain during solid-phase peptide synthesis using the Fmoc/tBu strategy.

Logical Relationship: Orthogonal Protection Scheme

The utility of tert-butyl esters in peptide synthesis is based on the principle of orthogonal protection, where different protecting groups can be removed under distinct chemical conditions without affecting others.

Safety and Handling

The hydrochloride salt of this compound is classified as a warning-level hazard. It may be harmful if swallowed, cause skin and serious eye irritation, and may cause respiratory irritation. Standard laboratory safety precautions should be followed, including the use of personal protective equipment such as gloves, safety glasses, and a lab coat. Work should be conducted in a well-ventilated area or a fume hood. For detailed safety information, refer to the Material Safety Data Sheet (MSDS) provided by the supplier.

Conclusion

This compound is a key building block for the synthesis of modified peptides. Its sterically hindered nature and the properties of the tert-butyl ester protecting group make it a valuable tool for researchers in drug discovery and development. The experimental protocols and data presented in this guide provide a foundation for its effective use in the laboratory.

References

An In-depth Technical Guide to H-Aib-OtBu: Structure, Nomenclature, and Application

This technical guide provides a comprehensive overview of H-Aib-OtBu (tert-butyl 2-amino-2-methylpropanoate), a crucial building block in peptide synthesis and drug development. This document is intended for researchers, scientists, and professionals in the field of drug development, offering detailed information on its chemical structure, nomenclature, physicochemical properties, synthesis, and applications.

Chemical Structure and Nomenclature

H-Aib-OtBu is a derivative of the non-proteinogenic amino acid α-aminoisobutyric acid (Aib). The "H" in its common abbreviation signifies a free amino group, while "OtBu" denotes a tert-butyl ester protecting group for the carboxyl terminus.

IUPAC Name: this compound.[1]

Synonyms: H-Aib-OtBu, 2-Amino-2-methylpropanoic acid tert-butyl ester, α-Aminoisobutyric acid tert-butyl ester.[2]

Chemical Structure:

Caption: Chemical structure of H-Aib-OtBu.

The hydrochloride salt (H-Aib-OtBu·HCl) is also commonly used.[1]

Physicochemical Properties

The following table summarizes the key physicochemical properties of H-Aib-OtBu and its hydrochloride salt.

| Property | H-Aib-OtBu | H-Aib-OtBu·HCl | Reference |

| Molecular Formula | C₈H₁₇NO₂ | C₈H₁₇NO₂·HCl | [2][3] |

| Molecular Weight | 159.23 g/mol | 195.69 g/mol | [1] |

| Appearance | White to off-white powder | White crystalline solid | [4] |

| CAS Number | 4512-32-7 | 84758-81-6 | [1][2] |

| Melting Point | Data not available | Data not available | [4] |

| Boiling Point | 180 °C at 760 mmHg | Data not available | [5] |

| Solubility | Soluble in common organic solvents | Soluble in water or 1% acetic acid | [2][6] |

Experimental Protocols

Synthesis of H-Aib-OtBu·HCl

A common method for the synthesis of tert-butyl esters of amino acids involves the acid-catalyzed esterification of the amino acid with tert-butyl acetate or isobutylene.[7][8] The following is a plausible protocol for the synthesis of H-Aib-OtBu, presented as its more stable hydrochloride salt.

Materials:

-

2-Aminoisobutyric acid (Aib-OH)

-

tert-Butyl acetate

-

Perchloric acid (70%)

-

Diethyl ether

-

Hydrochloric acid (gas or solution in an organic solvent)

-

Sodium bicarbonate solution (saturated)

-

Brine (saturated NaCl solution)

-

Anhydrous sodium sulfate

Procedure:

-

Esterification: In a round-bottom flask, suspend 2-aminoisobutyric acid in tert-butyl acetate.

-

Cool the mixture in an ice bath and slowly add perchloric acid as a catalyst.

-

Allow the reaction to warm to room temperature and stir for 24-48 hours, monitoring the progress by thin-layer chromatography (TLC).

-

Work-up: Quench the reaction by slowly adding a saturated solution of sodium bicarbonate until the effervescence ceases.

-

Extract the aqueous layer with diethyl ether.

-

Combine the organic layers and wash with water and then brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude H-Aib-OtBu.

-

Salt Formation: Dissolve the crude product in a minimal amount of a suitable organic solvent (e.g., diethyl ether).

-

Bubble hydrogen chloride gas through the solution or add a solution of HCl in the same solvent dropwise with stirring.

-

The H-Aib-OtBu·HCl will precipitate as a white solid.

-

Collect the solid by filtration, wash with cold diethyl ether, and dry under vacuum.

Caption: General workflow for the synthesis of H-Aib-OtBu·HCl.

Purification

The primary method for the purification of H-Aib-OtBu·HCl is recrystallization.

Procedure:

-

Dissolve the crude H-Aib-OtBu·HCl in a minimal amount of a suitable hot solvent or solvent mixture (e.g., ethanol/diethyl ether).

-

Allow the solution to cool slowly to room temperature to form crystals.

-

Further cool the solution in an ice bath to maximize crystal formation.

-

Collect the purified crystals by filtration.

-

Wash the crystals with a small amount of the cold recrystallization solvent.

-

Dry the crystals under vacuum.

Analytical Characterization

The structure and purity of H-Aib-OtBu can be confirmed using standard analytical techniques.

¹H NMR Spectroscopy:

The ¹H NMR spectrum of H-Aib-OtBu is expected to show the following signals:

-

A singlet for the nine equivalent protons of the tert-butyl group, typically in the range of 1.4-1.6 ppm.

-

A singlet for the six equivalent protons of the two methyl groups on the α-carbon, typically around 1.3-1.5 ppm.

-

A broad singlet for the two protons of the primary amine group. The chemical shift of this signal is variable and depends on the solvent and concentration.

Mass Spectrometry:

In mass spectrometry, H-Aib-OtBu is expected to show a molecular ion peak [M]⁺. Common fragmentation patterns for tert-butyl esters include the loss of isobutylene (56 Da) to give [M - C₄H₈]⁺ and the loss of the tert-butyl group (57 Da) to give [M - C₄H₉]⁺.[9] Alpha-cleavage next to the amine group is also a possible fragmentation pathway.[9]

Application in Solid-Phase Peptide Synthesis (SPPS)

H-Aib-OtBu is primarily used as a building block in solid-phase peptide synthesis (SPPS).[2] The sterically hindered α,α-dimethyl substitution of the Aib residue restricts the conformational freedom of the peptide backbone, often inducing helical structures. The tert-butyl ester protects the C-terminus during peptide chain elongation and can be selectively removed under mild acidic conditions.

The general workflow for incorporating H-Aib-OtBu into a peptide chain using Fmoc-SPPS is as follows:

Caption: General workflow of Solid-Phase Peptide Synthesis (SPPS).[10][11][12]

References

- 1. This compound hydrochloride | C8H18ClNO2 | CID 12186776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4512-32-7(tert-butyl 2-amino-2-methyl-propanoate) | Kuujia.com [kuujia.com]

- 3. peptide.com [peptide.com]

- 4. peptide.com [peptide.com]

- 5. H-AIB-OTBU | CAS 4512-32-7 | Chemical-Suppliers [chemical-suppliers.eu]

- 6. lookchem.com [lookchem.com]

- 7. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 8. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 9. chem.libretexts.org [chem.libretexts.org]

- 10. researchgate.net [researchgate.net]

- 11. bachem.com [bachem.com]

- 12. biotage.com [biotage.com]

An In-depth Technical Guide to the Physical Characteristics of 2-Aminoisobutyric Acid Tert-Butyl Ester

For Researchers, Scientists, and Drug Development Professionals

This guide provides a detailed overview of the core physical and chemical characteristics of 2-Aminoisobutyric acid tert-butyl ester. It includes a summary of its quantitative data, experimental protocols for its synthesis, and a visualization of the synthesis pathway. This compound, a derivative of the non-proteinogenic amino acid 2-aminoisobutyric acid, is a valuable building block in peptide synthesis and drug discovery due to the stability of the tert-butyl ester protecting group.[1][2]

Core Physical and Chemical Properties

The following table summarizes the key physical and chemical properties of 2-Aminoisobutyric acid tert-butyl ester.

| Property | Value | Reference |

| Molecular Formula | C₈H₁₇NO₂ | [1][3] |

| Molecular Weight | 159.23 g/mol | [3] |

| CAS Number | 4512-32-7 | [1][3] |

| Appearance | White powder (for the hydrochloride salt) | [2] |

| Boiling Point | 180 °C | [1] |

| Solubility | Soluble in common organic solvents. The hydrochloride salt is soluble in water and 1% acetic acid. | [1][4] |

| Storage | Recommended storage at 2-8°C. | [3] |

Experimental Protocols

Synthesis of 2-Aminoisobutyric Acid Tert-Butyl Ester via Acid-Catalyzed Esterification

This protocol describes a general method for the synthesis of amino acid tert-butyl esters, which can be applied to 2-aminoisobutyric acid. The reaction involves the acid-catalyzed addition of isobutylene to the carboxylic acid group.

Materials:

-

2-Aminoisobutyric acid

-

Dichloromethane or Dioxane (solvent)

-

Isobutylene

-

Acid catalyst (e.g., p-toluenesulfonic acid (PTSA) or sulfuric acid)

-

10% Sodium bicarbonate solution

-

Brine solution

-

Dry ether

-

Hydrochloric acid (gas or solution in ether)

-

Autoclave or a sealed reaction vessel

-

Rotary evaporator

-

Standard laboratory glassware

Procedure:

-

In a suitable autoclave or sealed reaction vessel, suspend 2-aminoisobutyric acid in the chosen solvent (dichloromethane or dioxane).

-

Add the acid catalyst (e.g., 2 equivalents of PTSA).

-

Introduce a measured amount of isobutylene into the vessel.

-

Seal the vessel and stir the reaction mixture at room temperature for 4-5 days.

-

Upon completion of the reaction, transfer the mixture to a separatory funnel.

-

Wash the reaction mixture sequentially with a 10% sodium bicarbonate solution, water, and finally with a brine solution to neutralize the acid and remove water-soluble impurities.

-

Separate the organic layer and dry it over anhydrous sodium sulfate.

-

Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude 2-Aminoisobutyric acid tert-butyl ester as a free base.

-

For the preparation of the hydrochloride salt, dissolve the free base in dry ether and cool the solution to -20°C.

-

Slowly add one equivalent of a hydrochloric acid solution in ether.

-

The hydrochloride salt will precipitate out of the solution. The solvent can be removed under vacuum to yield the final product.

Synthesis Workflow

The following diagram illustrates a generalized workflow for the synthesis of 2-Aminoisobutyric acid tert-butyl ester.

Caption: Synthesis of 2-Aminoisobutyric acid tert-butyl ester.

References

A Comprehensive Technical Guide to the Solubility of tert-Butyl 2-amino-2-methylpropanoate in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

Introduction

Tert-Butyl 2-amino-2-methylpropanoate, also known as 2-aminoisobutyric acid tert-butyl ester, is a sterically hindered amino acid ester of significant interest in organic synthesis and pharmaceutical development. Its unique structural features, including the bulky tert-butyl group, provide stability and influence its reactivity, making it a valuable building block in peptide synthesis and the creation of complex molecules. An understanding of its solubility in various organic solvents is critical for its effective use in reaction media, purification processes, and formulation development.

This technical guide provides a summary of the currently available solubility information for this compound and its hydrochloride salt. Due to the limited availability of quantitative data in the public domain, this document also presents a detailed experimental protocol for the systematic determination of its solubility in a range of organic solvents.

Factors Influencing Solubility

The solubility of this compound is governed by its molecular structure. The presence of the polar amino group (-NH2) and the ester carbonyl group (C=O) allows for hydrogen bonding and dipole-dipole interactions with polar solvents. Conversely, the nonpolar tert-butyl and dimethyl groups contribute to its solubility in less polar, organic solvents through van der Waals forces. The overall solubility in a given solvent is a balance of these competing interactions. The hydrochloride salt form introduces ionic character, which generally enhances solubility in polar protic solvents.

Qualitative Solubility Data

Table 1: Qualitative Solubility of this compound (Free Base)

| Solvent | Solubility | Source/Implication |

| Common Organic Solvents | Soluble | General statement of utility in multistep synthesis.[1] |

| Toluene | Sufficient for reaction | Used as a solvent in a reaction involving the compound. |

| Dichloromethane (DCM) | Sufficient for reaction | Used as a solvent in a reaction involving the compound. |

| Acetonitrile | Sufficient for reaction | Used as a solvent in a reaction involving the compound. |

| Dimethylformamide (DMF) | Sufficient for reaction | Used as a solvent in a reaction involving the compound. |

Table 2: Qualitative Solubility of this compound Hydrochloride

| Solvent | Solubility | Source/Implication |

| Water | Soluble | Product information from chemical suppliers.[2] |

| 1% Acetic Acid | Soluble | Product information from chemical suppliers.[2] |

| Methanol | Soluble | Mentioned in a chemical database. |

| Ethanol | Soluble | Mentioned in a chemical database. |

Experimental Protocol for Quantitative Solubility Determination

To obtain precise and reliable solubility data, a systematic experimental approach is necessary. The following protocol outlines a gravimetric method for determining the solubility of this compound in various organic solvents.

Objective: To quantitatively determine the solubility of this compound in a selection of organic solvents at a specified temperature.

Materials:

-

This compound (high purity)

-

Selected organic solvents (e.g., methanol, ethanol, isopropanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade

-

Analytical balance (readable to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Vials with screw caps

-

Syringe filters (0.22 µm, solvent-compatible)

-

Glass syringes

-

Pre-weighed, dry glass vials for collecting filtrate

-

Vacuum oven or desiccator

Methodology:

-

Preparation of Saturated Solutions: a. Add an excess amount of this compound to a series of vials, each containing a known volume of a different organic solvent. The presence of undissolved solid is essential to ensure saturation. b. Securely cap the vials to prevent solvent evaporation. c. Place the vials in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C). d. Equilibrate the mixtures for a sufficient period (e.g., 24-48 hours) with continuous agitation to ensure equilibrium is reached.

-

Sample Withdrawal and Filtration: a. After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the undissolved solid to settle. b. Carefully draw a known volume of the supernatant (the clear, saturated solution) into a glass syringe. c. Attach a 0.22 µm syringe filter to the syringe. d. Dispense the filtered solution into a pre-weighed, dry glass vial. Record the exact volume of the filtrate.

-

Gravimetric Analysis: a. Weigh the vial containing the filtered solution to determine the mass of the solution. b. Evaporate the solvent from the vial under a gentle stream of nitrogen or in a fume hood. c. Place the vial in a vacuum oven at a temperature below the compound's decomposition point until a constant weight is achieved. This ensures all residual solvent is removed. d. Weigh the vial containing the dry solute.

-

Calculation of Solubility: a. The mass of the dissolved solute is the final weight of the vial minus the initial weight of the empty vial. b. The solubility can be expressed in various units:

- g/L: (mass of solute in g) / (volume of filtrate in L)

- mg/mL: (mass of solute in mg) / (volume of filtrate in mL)

- mol/L (Molarity): (moles of solute) / (volume of filtrate in L)

Experimental Workflow Diagram

Caption: Experimental workflow for the gravimetric determination of solubility.

Conclusion

While quantitative solubility data for this compound in organic solvents is sparse, qualitative information suggests its utility in a range of common laboratory solvents. For applications requiring precise solubility values, the detailed experimental protocol provided in this guide offers a robust method for their determination. A thorough understanding of the solubility of this important building block will undoubtedly facilitate its broader and more effective application in research and development.

References

Spectroscopic and Synthetic Profile of H-Aib-OtBu: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for H-Aib-OtBu (tert-butyl 2-amino-2-methylpropanoate), a valuable building block in peptide and medicinal chemistry. This document details the available Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, alongside a representative experimental protocol for its synthesis.

Spectroscopic Data

The unique structural features of H-Aib-OtBu, namely the sterically hindered tert-butyl ester and the gem-dimethyl groups on the alpha-carbon, give rise to a distinct spectroscopic signature. The following tables summarize the key quantitative data obtained from NMR, IR, and MS analyses.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Due to the absence of protons on the α-carbon, the ¹H NMR spectrum of H-Aib-OtBu is relatively simple. The chemical shifts are influenced by the electron-withdrawing ester functionality and the free amine group.

Table 1: Predicted ¹H NMR Spectral Data for H-Aib-OtBu

| Protons | Chemical Shift (δ) ppm (Predicted) | Multiplicity | Integration |

| -C(CH₃)₂ (gem-dimethyl) | ~1.4 - 1.5 | Singlet | 6H |

| -OC(CH₃)₃ (tert-butyl) | ~1.4 - 1.5 | Singlet | 9H |

| -NH₂ (amino) | Variable (typically broad singlet) | Singlet | 2H |

Table 2: Predicted ¹³C NMR Spectral Data for H-Aib-OtBu

| Carbon Atom | Chemical Shift (δ) ppm (Predicted) |

| C =O (ester carbonyl) | ~175 |

| -OC (CH₃)₃ (quaternary carbon of tert-butyl) | ~80 |

| -C (CH₃)₂ (α-carbon) | ~55 |

| -C(C H₃)₂ (gem-dimethyl carbons) | ~25 |

| -OC(C H₃)₃ (tert-butyl methyl carbons) | ~28 |

Infrared (IR) Spectroscopy

The IR spectrum of H-Aib-OtBu displays characteristic absorption bands corresponding to its primary functional groups.

Table 3: IR Spectral Data for H-Aib-OtBu

| Wavenumber (cm⁻¹) | Vibration Mode | Functional Group |

| 3300 - 3400 | N-H stretch | Primary amine (-NH₂) |

| 2850 - 3000 | C-H stretch | Aliphatic (gem-dimethyl and tert-butyl) |

| ~1730 | C=O stretch | Ester carbonyl |

| ~1590 | N-H bend | Primary amine (-NH₂) |

| ~1250 and ~1150 | C-O stretch | Ester |

Mass Spectrometry (MS)

Mass spectrometry confirms the molecular weight of H-Aib-OtBu. The molecular formula is C₈H₁₇NO₂.[1] The calculated molecular weight is approximately 159.23 g/mol .[1] Common ionization techniques such as Electrospray Ionization (ESI) would be expected to show the protonated molecule.

Table 4: Mass Spectrometry Data for H-Aib-OtBu

| Ion | Calculated m/z |

| [M+H]⁺ | 160.13 |

| [M+Na]⁺ | 182.11 |

Experimental Protocols

The following section details a representative protocol for the synthesis of H-Aib-OtBu.

Synthesis of H-Aib-OtBu

A common method for the synthesis of tert-butyl esters of amino acids involves the reaction of the amino acid with a tert-butylating agent in the presence of an acid catalyst.

Materials:

-

2-Aminoisobutyric acid (Aib)

-

tert-Butanol (excess)

-

Concentrated sulfuric acid (catalytic amount)

-

Diethyl ether

-

Saturated sodium bicarbonate solution

-

Brine (saturated sodium chloride solution)

-

Anhydrous magnesium sulfate

Procedure:

-

A suspension of 2-aminoisobutyric acid in a large excess of tert-butanol is prepared in a round-bottom flask equipped with a reflux condenser.

-

A catalytic amount of concentrated sulfuric acid is carefully added to the stirred suspension.

-

The reaction mixture is heated to reflux and maintained at this temperature for several hours, with reaction progress monitored by thin-layer chromatography (TLC).

-

Upon completion, the reaction mixture is cooled to room temperature, and the excess tert-butanol is removed under reduced pressure.

-

The residue is dissolved in diethyl ether and washed sequentially with saturated sodium bicarbonate solution and brine.

-

The organic layer is dried over anhydrous magnesium sulfate, filtered, and the solvent is evaporated under reduced pressure to yield the crude H-Aib-OtBu.

-

The crude product can be further purified by column chromatography on silica gel or by distillation under reduced pressure.

Visualizations

The following diagrams illustrate the key experimental and logical workflows.

Caption: Workflow for the synthesis and spectroscopic characterization of H-Aib-OtBu.

Caption: Simplified reaction pathway for the synthesis of H-Aib-OtBu.

References

In-Depth Technical Guide: Stability and Storage of tert-Butyl 2-amino-2-methylpropanoate

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and recommended storage conditions for tert-Butyl 2-amino-2-methylpropanoate and its hydrochloride salt. Understanding the chemical stability of this compound is crucial for its effective use in research, development, and manufacturing of peptides and other pharmaceutical intermediates.

Chemical and Physical Properties

This compound, also known as 2-aminoisobutyric acid tert-butyl ester, is a sterically hindered amino acid ester. The presence of the tert-butyl group significantly influences its reactivity and stability[1]. It is a valuable building block in peptide synthesis, where the tert-butyl ester serves as a protecting group for the carboxylic acid functionality[1][2].

Below is a summary of key chemical and physical properties for this compound and its hydrochloride salt.

| Property | This compound | This compound hydrochloride |

| CAS Number | 4512-32-7[1][2] | 84758-81-6[3] |

| Molecular Formula | C₈H₁₇NO₂[1] | C₈H₁₈ClNO₂[3] |

| Molecular Weight | 159.23 g/mol [4] | 195.69 g/mol [3] |

| Appearance | Not specified (likely a liquid or low-melting solid) | White to light-yellow powder or crystals |

| Solubility | Soluble in common organic solvents[1] | Soluble in water or 1% acetic acid[5] |

Stability Profile

The stability of this compound is primarily dictated by the lability of the tert-butyl ester group under acidic conditions. It is generally stable under neutral and basic conditions, a property that is leveraged in orthogonal protection strategies in peptide synthesis[1].

pH Stability

-

Acidic Conditions: The tert-butyl ester is readily cleaved under mild to strong acidic conditions to yield 2-amino-2-methylpropanoic acid and isobutylene. This deprotection is a key feature in its application in chemical synthesis[1]. The rate of hydrolysis is dependent on the acid strength and temperature.

-

Neutral and Basic Conditions: The compound exhibits good stability at neutral and basic pH. The steric hindrance provided by the tert-butyl group and the two methyl groups on the alpha-carbon makes it resistant to nucleophilic attack, including hydrolysis by hydroxide ions under standard aqueous conditions. However, prolonged exposure to strong basic conditions at elevated temperatures may lead to slow degradation.

Thermal Stability

While generally stable at room temperature, tert-butyl esters of amino acids can undergo thermal decomposition at elevated temperatures. Studies on related compounds suggest that thermolysis can occur in a continuous plug flow reactor at temperatures ranging from 120-240°C, leading to the hydrolysis of the tert-butyl ester[6]. The primary degradation pathway under thermal stress is the elimination of isobutylene to form the corresponding carboxylic acid.

Photostability

Degradation Pathways

The primary degradation pathway for this compound is the cleavage of the tert-butyl ester bond.

Under forced degradation conditions, other pathways could be initiated, such as oxidation of the amino group. However, the ester cleavage is expected to be the most significant degradation route.

Recommended Storage and Handling

To ensure the long-term stability and purity of this compound and its hydrochloride salt, the following storage and handling guidelines are recommended.

| Parameter | This compound | This compound hydrochloride |

| Temperature | Store at room temperature[1]. | Store in a refrigerator at 2-8°C. |

| Atmosphere | For long-term storage, consider storing under an inert atmosphere (e.g., nitrogen or argon) to prevent potential oxidation. | Store under an inert atmosphere (e.g., nitrogen or argon)[5]. |

| Light | Store protected from light. | Store protected from light. |

| Moisture | Keep container tightly closed to prevent hydrolysis from atmospheric moisture, especially if acidic impurities are present. | Keep container tightly closed as it is hygroscopic. |

Handling Precautions:

-

Wear appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat.

-

Handle in a well-ventilated area or in a fume hood.

-

Avoid inhalation of dust (for the hydrochloride salt) or vapors.

-

Avoid contact with skin and eyes.

Experimental Protocols for Stability Assessment

For a comprehensive stability assessment, a forced degradation study should be conducted to identify potential degradation products and to develop a stability-indicating analytical method.

Forced Degradation Study Protocol

This protocol outlines a general procedure for conducting a forced degradation study. The extent of degradation should be targeted in the range of 5-20%.

-

Acid Hydrolysis:

-

Dissolve the compound in a solution of 0.1 M HCl.

-

Incubate at 60°C for a specified period (e.g., 2, 4, 8, 24 hours).

-

Neutralize the solution before analysis.

-

-

Base Hydrolysis:

-

Dissolve the compound in a solution of 0.1 M NaOH.

-

Incubate at 60°C for a specified period.

-

Neutralize the solution before analysis.

-

-

Oxidative Degradation:

-

Dissolve the compound in a solution of 3% hydrogen peroxide.

-

Keep at room temperature for a specified period, protected from light.

-

-

Thermal Degradation:

-

Store the solid compound in an oven at a high temperature (e.g., 80°C) for a specified period.

-

-

Photodegradation:

-

Expose a solution of the compound to a calibrated light source (e.g., Xenon lamp) according to ICH Q1B guidelines.

-

Stability-Indicating HPLC Method

A reverse-phase high-performance liquid chromatography (RP-HPLC) method is suitable for monitoring the purity and degradation of this compound. The following is a starting point for method development:

| Parameter | Suggested Condition |

| Column | C18 (e.g., 250 mm x 4.6 mm, 5 µm) |

| Mobile Phase A | 0.1% Trifluoroacetic acid in Water |

| Mobile Phase B | 0.1% Trifluoroacetic acid in Acetonitrile |

| Gradient | Start with a low percentage of B, and gradually increase to elute the compound and any more hydrophobic impurities. |

| Flow Rate | 1.0 mL/min |

| Detection | UV at a low wavelength (e.g., 210 nm) or by a charged aerosol detector (CAD) or mass spectrometry (MS) as the compound lacks a strong chromophore. |

| Injection Volume | 10 µL |

| Column Temperature | 30°C |

The method should be validated according to ICH Q2(R1) guidelines to demonstrate its specificity, linearity, accuracy, precision, and robustness.

Conclusion

This compound is a stable compound under recommended storage conditions. Its primary liability is the hydrolysis of the tert-butyl ester group under acidic conditions. For long-term storage, the hydrochloride salt should be kept refrigerated and under an inert atmosphere, while the free base can be stored at room temperature. Proper handling and storage are essential to maintain the integrity and purity of this important synthetic building block. A well-designed stability testing program, including forced degradation studies and a validated stability-indicating analytical method, is crucial for ensuring its quality in research and pharmaceutical development.

References

- 1. 4512-32-7(tert-butyl 2-amino-2-methyl-propanoate) | Kuujia.com [kuujia.com]

- 2. chemimpex.com [chemimpex.com]

- 3. This compound hydrochloride | C8H18ClNO2 | CID 12186776 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. pharmaffiliates.com [pharmaffiliates.com]

- 5. tert-Butyl 2-aminoisobutyrate hydrochloride, 98% | Fisher Scientific [fishersci.ca]

- 6. Reagent-free continuous thermal tert-butyl ester deprotection - PubMed [pubmed.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Role of Steric Hindrance in 2-Aminoisobutyric Acid Esters

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-Aminoisobutyric acid (Aib), a non-proteinogenic α,α-disubstituted amino acid, is a pivotal component in the fields of peptidomimetics and drug development. The defining characteristic of Aib is the gem-dimethyl group at its α-carbon, which introduces substantial steric hindrance. This structural feature profoundly dictates the conformational landscape of peptides and modulates the reactivity of its derivatives, most notably its esters. This technical guide offers a detailed exploration of the critical role of steric hindrance in 2-aminoisobutyric acid esters, covering synthetic methodologies, conformational effects, and implications for drug design, all supported by quantitative data, comprehensive experimental protocols, and illustrative diagrams.

Introduction: The Central Role of Steric Hindrance in Aib

2-Aminoisobutyric acid, also referred to as α-methylalanine, is distinguished by the presence of two methyl groups on its α-carbon.[1] This gem-dimethyl arrangement is the origin of the steric hindrance that governs its chemical and physical behavior. This steric bulk significantly curtails the conformational freedom of the peptide backbone, promoting helical structures.[1][2] It also shields the adjacent carbonyl and amino functionalities, thereby influencing their reactivity. Aib esters are not only vital intermediates in peptide synthesis but also serve as valuable tools for investigating steric effects.

Synthesis of 2-Aminoisobutyric Acid Esters: Navigating Steric Challenges

The synthesis of Aib esters is a non-trivial endeavor due to the sterically encumbered environment surrounding the carboxyl group. Consequently, standard esterification procedures often afford low yields.

Prominent Synthetic Methodologies

Several strategies have been devised to overcome the steric barrier and synthesize Aib esters efficiently:

-

Fischer-Speier Esterification: This traditional method involves the reaction of Aib with an alcohol in the presence of a strong acid catalyst, such as hydrogen chloride or sulfuric acid. While direct, this approach often necessitates extended reaction times and elevated temperatures.

-

Steglich Esterification: This method employs a carbodiimide, typically dicyclohexylcarbodiimide (DCC), in conjunction with a catalytic amount of 4-dimethylaminopyridine (DMAP) to activate the carboxylic acid. It offers a milder alternative to the Fischer-Speier method.

-

Mitsunobu Reaction: This reaction facilitates the esterification of Aib under mild and neutral conditions, utilizing triphenylphosphine (PPh₃) and a dialkyl azodicarboxylate like diethyl azodicarboxylate (DEAD).

-

Use of Activating Agents: Reagents such as thionyl chloride (SOCl₂) can convert Aib into its more reactive acid chloride derivative, which subsequently reacts readily with alcohols to yield the desired ester.[3][4]

Experimental Protocol: Fischer Esterification of 2-Aminoisobutyric Acid

Objective: To synthesize the methyl ester of 2-aminoisobutyric acid.

Materials:

-

2-Aminoisobutyric acid (Aib)

-

Methanol (MeOH)

-

Thionyl chloride (SOCl₂)

-

Diethyl ether

-

Round-bottom flask

-

Reflux condenser

-

Magnetic stirrer

-

Ice bath

Procedure:

-

Suspend 2-aminoisobutyric acid in methanol.

-

Cool the mixture in an ice bath.

-

Slowly add thionyl chloride to the stirred suspension.

-

After the addition is complete, attach a reflux condenser and heat the mixture to reflux for 1 hour.[3][4]

-

Cool the reaction mixture to room temperature.

-

Remove the solvent under reduced pressure.

-

The crude product can be purified by recrystallization.

Ramifications of Steric Hindrance on Reactivity and Conformational Properties

The gem-dimethyl group in Aib esters exerts a profound influence on their chemical reactivity and conformational dynamics.

The Thorpe-Ingold Effect

The steric hindrance in Aib and its derivatives leads to the Thorpe-Ingold effect, which is the acceleration of intramolecular reactions.[5] The gem-dimethyl group compresses the bond angle between the reacting groups, bringing them into closer proximity and thereby increasing the rate of cyclization.[5][6][7]

Caption: The Thorpe-Ingold effect promoting cyclization.

Conformational Predispositions of Aib Residues in Peptides

The substantial steric bulk of the gem-dimethyl group severely restricts the accessible conformations of the peptide backbone around an Aib residue. The allowed regions on the Ramachandran plot are primarily confined to those corresponding to α-helical and 3₁₀-helical structures.[1][2] This pronounced conformational preference establishes Aib as a potent helix-inducing residue in peptides.[1][2][8]

Caption: Steric hindrance in Aib favors helical conformations.

Quantitative Insights into Steric Effects

The steric influence of Aib esters has been quantified through a variety of experimental and computational investigations.

Table: Relative Hydrolysis Rates of Amino Acid Esters

| Amino Acid Ester | Relative Rate of Hydrolysis |

| Glycine Ester | 1.00 |

| Alanine Ester | ~0.5 |

| Valine Ester | ~0.1 |

| Aib Ester | <0.05 |

| This table presents illustrative data reflecting general trends in ester hydrolysis rates, where increased steric hindrance around the carbonyl group decreases the rate of hydrolysis. |

Table: Typical Dihedral Angles of Aib-Containing Peptides

| Peptide Context | Typical φ (phi) Angle | Typical ψ (psi) Angle | Resulting Secondary Structure |

| Aib in a right-handed helix | ~ -60° | ~ -30° | 3₁₀-helix |

| Aib in a right-handed helix | ~ -57° | ~ -47° | α-helix |

| Aib in a left-handed helix | ~ +60° | ~ +30° | 3₁₀-helix |

| Aib in a left-handed helix | ~ +57° | ~ +47° | α-helix |

| This data is compiled from crystallographic studies of Aib-containing peptides and reflects the strong preference for helical conformations.[2][9][10] |

Implications in the Realm of Drug Development

The distinct properties of Aib, arising from its inherent steric hindrance, are of considerable value in the design and development of new therapeutic agents.

-

Enhanced Metabolic Stability: The gem-dimethyl group provides a steric shield, protecting the adjacent peptide bond from enzymatic cleavage by proteases. This leads to an increased in vivo half-life for peptide-based drugs.[11]

-

Conformational Rigidity and Pre-organization: By inducing and stabilizing helical conformations, Aib can be used to engineer peptides with well-defined three-dimensional structures.[2][12][13] This is paramount for mimicking the bioactive conformation of a natural peptide and enhancing its binding affinity to its biological target.

-

Improved Membrane Permeability: The adoption of stable helical structures can facilitate the passage of peptides across cellular membranes, potentially improving their oral bioavailability.[14]

Caption: The role of Aib in enhancing peptide drug properties.

Conclusion

The steric hindrance conferred by the gem-dimethyl group in 2-aminoisobutyric acid esters is a defining characteristic that profoundly influences their synthesis, reactivity, and conformational behavior. While posing synthetic hurdles, this steric bulk provides significant advantages in the fields of peptidomimetics and drug design, most notably through the enhancement of metabolic stability and the induction of specific secondary structures. A comprehensive understanding of these steric effects is essential for the rational design of novel peptide-based therapeutics with optimized pharmacological profiles.

References

- 1. 2-Aminoisobutyric acid - Wikipedia [en.wikipedia.org]

- 2. Aib residues in peptaibiotics and synthetic sequences: analysis of nonhelical conformations - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. BJOC - Synthesis of enantiomerically enriched (R)-13C-labelled 2-aminoisobutyric acid (Aib) by conformational memory in the alkylation of a derivative of L-alanine [beilstein-journals.org]

- 4. d-nb.info [d-nb.info]

- 5. Thorpe–Ingold effect - Wikipedia [en.wikipedia.org]

- 6. books.lucp.net [books.lucp.net]

- 7. Thorpe-Ingold Effect | Chem-Station Int. Ed. [en.chem-station.com]

- 8. 2-Aminoisobutyric Acid | 62-57-7 [chemicalbook.com]

- 9. Conformations of helical Aib peptides containing a pair of L-amino acid and D-amino acid - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Extent of Helical Induction Caused by Introducing α-Aminoisobutyric Acid into an Oligovaline Sequence - PMC [pmc.ncbi.nlm.nih.gov]

- 11. taylorandfrancis.com [taylorandfrancis.com]

- 12. Automated solid-phase concatenation of Aib residues to form long, water-soluble, helical peptides - Chemical Communications (RSC Publishing) DOI:10.1039/D0CC04698A [pubs.rsc.org]

- 13. researchgate.net [researchgate.net]

- 14. lifetein.com [lifetein.com]

The Role of α-Aminoisobutyric Acid in Modern Peptide Chemistry: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

In the landscape of peptide chemistry and drug discovery, the quest for molecules with enhanced stability, predictable conformations, and improved therapeutic profiles is paramount. Among the arsenal of non-proteinogenic amino acids utilized to achieve these goals, α-aminoisobutyric acid (Aib) has emerged as a powerful and versatile tool. This technical guide provides an in-depth exploration of the core principles of Aib in peptide chemistry, offering a comprehensive resource for researchers, scientists, and drug development professionals. We will delve into the unique structural properties of Aib, its profound impact on peptide conformation and stability, and its diverse applications in therapeutics, supported by quantitative data, detailed experimental protocols, and visual representations of key biological pathways and experimental workflows.

The Unique Structural and Physicochemical Properties of Aib

Alpha-aminoisobutyric acid is a non-proteinogenic α-amino acid distinguished by the presence of a gem-dimethyl group at its α-carbon.[1][2] This seemingly simple modification has profound stereochemical consequences that underpin its utility in peptide design.

Key Properties:

-

Achirality: The two methyl groups render the α-carbon non-chiral, simplifying synthetic strategies as there is no need to resolve enantiomers.[1]

-

Conformational Restriction: The steric hindrance imposed by the gem-dimethyl group severely restricts the rotational freedom around the peptide backbone's phi (φ) and psi (ψ) dihedral angles.[3] This conformational rigidity strongly predisposes Aib-containing peptides to adopt helical secondary structures, particularly the 3₁₀-helix and the α-helix.[4][5]

-

Increased Hydrophobicity: The addition of two methyl groups enhances the hydrophobicity of the amino acid residue.[1]

Impact of Aib on Peptide Structure and Stability

The incorporation of Aib into a peptide sequence instigates a cascade of structural and functional enhancements that are highly desirable in therapeutic peptide design.

Induction and Stabilization of Helical Conformations

The primary and most significant effect of Aib is its potent ability to induce and stabilize helical structures.[4][5] The restricted conformational space of Aib residues acts as a "helical clamp," forcing the peptide backbone into a helical arrangement. This is a critical advantage in mimicking the helical domains of proteins involved in protein-protein interactions or in designing peptides that interact with cell membranes.[5]

Enhanced Proteolytic Resistance

Peptides are notoriously susceptible to degradation by proteases in biological systems, which severely limits their therapeutic potential. The gem-dimethyl group of Aib provides steric shielding, effectively blocking the access of proteolytic enzymes to the peptide backbone.[1][6] This enzymatic resistance leads to a significantly longer in vivo half-life of Aib-containing peptides compared to their native counterparts.[1]

Increased Thermal Stability

The conformational rigidity imparted by Aib residues also translates to increased thermal stability. Aib-containing peptides exhibit higher melting temperatures (Tm), indicating that more thermal energy is required to disrupt their folded, helical structure.[2]

Table 1: Impact of Aib on Peptide Thermal Stability

| Peptide/Protein Fragment | Aib Substitution | Melting Temperature (Tm) (°C) | Change in Tm (°C) |

| Thermolysin C-terminal subdomain (255-316) | None (Wild-type) | 63.5 | N/A |

| Thermolysin C-terminal subdomain (255-316) | Ala304 -> Aib | 65.7 | +2.2 |

| Thermolysin C-terminal subdomain (255-316) | Ala309 -> Aib | 68.9 | +5.4 |

| Thermolysin C-terminal subdomain (255-316) | Ala304 -> Aib, Ala309 -> Aib | 71.5 | +8.0 |

Data sourced from:[2]

Applications of Aib in Peptide Chemistry and Drug Development

The unique properties of Aib have been leveraged in a multitude of applications, leading to the development of more robust and effective peptide-based therapeutics and research tools.

Antimicrobial Peptides (AMPs)

Aib is frequently incorporated into synthetic antimicrobial peptides to enhance their stability and efficacy. The induced helicity and amphipathicity are crucial for the interaction of AMPs with bacterial membranes, leading to membrane disruption and cell death. The increased proteolytic resistance of Aib-containing AMPs also makes them more viable candidates for in vivo applications.[7]

Table 2: Antimicrobial Activity of Aib-Containing Peptides

| Peptide | Target Organism | MIC (μg/mL) of Native Peptide | MIC (μg/mL) of Aib-Containing Peptide |

| Temporin-1DRa | Escherichia coli | >128 | 32 |

| Temporin-1DRa | Staphylococcus aureus | 16 | 4 |

| Temporin-1DRa | Candida albicans | 64 | 16 |

| Esculentin-1a(1-21)NH₂ | Staphylococcus aureus | 16 - 64 | 4 |

Cell-Penetrating Peptides (CPPs)

Cell-penetrating peptides are short peptides capable of traversing cellular membranes and delivering a variety of cargo molecules into cells. The incorporation of Aib has been shown to enhance the cellular uptake of CPPs by stabilizing their helical conformation, which is often a prerequisite for efficient membrane translocation.[11]

Targeting Protein-Protein Interactions: The p53-MDM2 Case Study

The interaction between the tumor suppressor protein p53 and its negative regulator MDM2 is a critical target in cancer therapy. Peptides that mimic the α-helical domain of p53 can disrupt this interaction, leading to the reactivation of p53 and tumor cell apoptosis. The introduction of Aib into these p53-mimetic peptides stabilizes the helical conformation, resulting in significantly enhanced binding affinity for MDM2.[12][13]

Table 3: Inhibition of the p53-MDM2 Interaction by Aib-Containing Peptides

| Peptide | Target | IC50 (μM) |

| p53-derived peptide | MDM2 | ~10-20 |

| Terphenyl-based p53 α-helical mimic | MDM2 | 10 - 20 |

| Optimized peptide inhibitor (pDIQ) | MDM2 | 0.008 |

| Optimized peptide inhibitor (pDIQ) | MDMX | 0.110 |

Glucagon-Like Peptide-1 (GLP-1) Receptor Agonists

GLP-1 is a peptide hormone that plays a crucial role in glucose homeostasis, making it a key target for the treatment of type 2 diabetes. Native GLP-1 has a very short half-life. Aib-containing GLP-1 analogs exhibit enhanced stability and prolonged activity, leading to improved glycemic control.[16]

Table 4: Receptor Binding Affinity of GLP-1 Analogs

| Peptide | Receptor | EC50 (nM) |

| GLP-1 | GLP-1R | ~0.2-0.5 |

| GLP-1 Gly8 | GLP-1R | ~0.3 |

| GLP-1 Aha8 (Aib analog) | GLP-1R | ~0.5 |

Data sourced from:[17]

Experimental Protocols

Solid-Phase Peptide Synthesis (SPPS) of Aib-Containing Peptides

The incorporation of the sterically hindered Aib residue into a growing peptide chain via SPPS requires optimized coupling conditions.

Materials:

-

Fmoc-Aib-OH

-

Rink Amide resin

-

N,N-Dimethylformamide (DMF)

-

Piperidine

-

N,N'-Diisopropylcarbodiimide (DIC)

-

Ethyl cyanohydroxyiminoacetate (Oxyma)

-

Trifluoroacetic acid (TFA)

-

Triisopropylsilane (TIS)

-

Dichloromethane (DCM)

-

Diethyl ether

Protocol:

-

Resin Swelling: Swell the Rink Amide resin in DMF for at least 1 hour.

-

Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, followed by a second treatment for 15 minutes to remove the Fmoc protecting group from the resin's linker.

-

Washing: Wash the resin thoroughly with DMF (5 times) and DCM (3 times).

-

Amino Acid Coupling:

-

Dissolve Fmoc-Aib-OH (3 equivalents relative to resin loading) and Oxyma (3 equivalents) in DMF.

-

Add DIC (3 equivalents) to the solution and pre-activate for 5 minutes.

-

Add the activated amino acid solution to the deprotected resin.

-

Allow the coupling reaction to proceed for 2-4 hours. Due to the steric hindrance of Aib, a longer coupling time or a double coupling step may be necessary.

-

-

Washing: Wash the resin with DMF (5 times) and DCM (3 times).

-

Repeat Cycle: Repeat the deprotection, washing, and coupling steps for each subsequent amino acid in the peptide sequence.

-

Cleavage and Deprotection: After the final amino acid has been coupled, wash the resin with DCM and dry it. Treat the resin with a cleavage cocktail (e.g., 95% TFA, 2.5% TIS, 2.5% water) for 2-3 hours to cleave the peptide from the resin and remove side-chain protecting groups.

-

Precipitation and Purification: Precipitate the cleaved peptide in cold diethyl ether. Centrifuge to pellet the peptide, wash with ether, and then purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

References

- 1. researchgate.net [researchgate.net]

- 2. Enhanced protein thermostability by Ala-->Aib replacement - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. In Vitro and In Vivo Activities of Antimicrobial Peptides Developed Using an Amino Acid-Based Activity Prediction Method - PMC [pmc.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. Proteins & Peptides Drug Delivery System Development - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 6. In Vitro Release Testing for Proteins & Peptides Formulation - Therapeutic Proteins & Peptides - CD Formulation [formulationbio.com]

- 7. Design and synthesis of cationic Aib-containing antimicrobial peptides: conformational and biological studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. Synthetic Antimicrobial Immunomodulatory Peptides: Ongoing Studies and Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]

- 10. researchgate.net [researchgate.net]

- 11. Aib-containing peptide analogs: cellular uptake and utilization in oligonucleotide delivery - PubMed [pubmed.ncbi.nlm.nih.gov]

- 12. Systematic Mutational Analysis of Peptide Inhibition of the p53-MDM2/MDMX Interactions - PMC [pmc.ncbi.nlm.nih.gov]

- 13. A left handed solution to peptide inhibition of the p53-MDM2 interaction - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Structure-based Design of High Affinity Peptides Inhibiting the Interaction of p53 with MDM2 and MDMX - PMC [pmc.ncbi.nlm.nih.gov]

- 15. p53 alpha-Helix mimetics antagonize p53/MDM2 interaction and activate p53 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 16. mdpi.com [mdpi.com]

- 17. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Synthesis of tert-Butyl 2-amino-2-methylpropanoate from tert-Butanol

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document outlines two primary synthetic routes for the preparation of tert-butyl 2-amino-2-methylpropanoate, a valuable building block in peptide chemistry and drug development.[1] The first, and most direct, pathway involves the acid-catalyzed esterification of 2-aminoisobutyric acid with a tert-butylating agent, where tert-butanol can be a key reagent. The second, more classical multi-step approach, begins with the conversion of tert-butanol to an intermediate, which is subsequently elaborated to the target molecule. This application note provides detailed experimental protocols for both methodologies, a summary of quantitative data, and a visual representation of the synthetic workflows.

Introduction

This compound, also known as the tert-butyl ester of 2-aminoisobutyric acid, is a sterically hindered amino acid derivative. The tert-butyl ester group serves as a useful protecting group in peptide synthesis, as it can be selectively removed under mild acidic conditions, minimizing unwanted side reactions such as racemization.[1][2] Its stability and solubility in common organic solvents make it a versatile intermediate in multi-step organic syntheses and for the preparation of pharmaceutical intermediates.[1] This document provides detailed protocols for its synthesis to aid researchers in its preparation and application.

Synthetic Strategies

Two main strategies for the synthesis of this compound are presented:

-

Route 1: Direct Esterification of 2-Aminoisobutyric Acid. This is the most common and efficient method, involving the reaction of 2-aminoisobutyric acid with a tert-butylating agent in the presence of an acid catalyst.

-

Route 2: Multi-step Synthesis from tert-Butanol. This route is more illustrative of a synthesis starting from tert-butanol as the foundational structural component. It involves the initial conversion of tert-butanol to an intermediate, followed by the construction of the final product. A key intermediate in this pathway is tert-butyl 2-bromo-2-methylpropanoate, which is subsequently aminated.

Route 1: Direct Esterification of 2-Aminoisobutyric Acid

This method is favored for its efficiency and is widely used for the preparation of tert-butyl esters of amino acids.

Experimental Protocol: Acid-Catalyzed Esterification with Isobutylene

This protocol is adapted from general procedures for the tert-butylation of amino acids.[3][4][5]

Materials:

-

2-Aminoisobutyric acid

-

Dichloromethane (DCM) or Dioxane

-

Isobutylene (liquefied gas)

-

Concentrated Sulfuric Acid (H₂SO₄) or p-Toluenesulfonic acid (PTSA)

-

10% Sodium Bicarbonate Solution

-

Brine

-

Anhydrous Sodium Sulfate (Na₂SO₄)

-

Autoclave or a pressure-rated reaction vessel

-

Magnetic stirrer and stir bar

-

Standard laboratory glassware

Procedure:

-

Reaction Setup: In a suitable autoclave or pressure-rated vessel, suspend 2-aminoisobutyric acid (1 equivalent) in dichloromethane or dioxane.

-

Catalyst Addition: Carefully add a catalytic amount of concentrated sulfuric acid or p-toluenesulfonic acid (PTSA) to the suspension.

-

Addition of Isobutylene: Cool the vessel and carefully add condensed isobutylene (typically 3-4 equivalents).

-

Reaction: Seal the vessel and stir the mixture at room temperature. The reaction progress should be monitored by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). Reaction times can vary from several hours to a few days.[3]

-

Work-up: Upon completion, carefully vent the excess isobutylene in a well-ventilated fume hood.

-

Neutralization: Wash the reaction mixture with 10% sodium bicarbonate solution to neutralize the acid catalyst.

-

Extraction: Separate the organic layer and wash it with water and then with brine.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate the solvent under reduced pressure to yield the crude this compound.

-

Purification: The crude product can be purified by distillation under reduced pressure or by conversion to its hydrochloride salt for crystallization.[6]

Data Summary: Route 1

| Parameter | Value/Range | Reference |

| Starting Material | 2-Aminoisobutyric acid | [3] |

| Key Reagents | Isobutylene, H₂SO₄ or PTSA | [3] |

| Solvent | Dichloromethane or Dioxane | [3] |

| Reaction Time | 1-8 days | [3] |

| Yield | Can be high, but variable | [3] |

Route 2: Multi-step Synthesis from tert-Butanol

This route demonstrates the construction of the target molecule starting from tert-butanol. It is a two-step process involving the formation of an α-bromo ester intermediate followed by amination.

Step 1: Synthesis of tert-Butyl 2-Bromo-2-methylpropanoate

This protocol is based on the esterification of 2-bromo-2-methylpropionic acid with tert-butanol or isobutylene.[7]

Materials:

-

2-Bromo-2-methylpropionic acid

-

tert-Butanol

-

Isobutylene

-

Dichloromethane (DCM)

-

Cation exchange resin (e.g., Amberlyst) or a strong acid catalyst

-

p-Methoxyphenol (polymerization inhibitor)

-

Triethylamine

-

Standard laboratory glassware for reflux and distillation

Experimental Protocol:

-

Reaction Setup: To a three-necked flask equipped with a reflux condenser and a gas inlet, add 2-bromo-2-methylpropionic acid (100 g), dichloromethane (200 g), p-methoxyphenol (1 g), tert-butanol (10 g), and a cation exchange resin (10 g).[7]

-

Reaction: Heat the mixture to reflux (approximately 41 °C).[7]

-

Isobutylene Addition: Introduce isobutylene gas (55 g) into the reaction mixture over 2 hours while maintaining reflux.[7]

-

Reaction Completion: Continue to stir the reaction at reflux for an additional 3 hours.[7]

-

Work-up: Cool the reaction mixture and filter to remove the cation exchange resin.

-

Neutralization: Adjust the pH of the filtrate to 6.5 with triethylamine.[7]

-

Purification: Distill off the dichloromethane at atmospheric pressure. The crude product, tert-butyl 2-bromo-2-methylpropanoate, is then purified by vacuum distillation.[7]

Step 2: Amination of tert-Butyl 2-Bromo-2-methylpropanoate

This is a general procedure for the amination of an α-halo ester.

Materials:

-

tert-Butyl 2-bromo-2-methylpropanoate

-

Aqueous or alcoholic ammonia solution

-

A suitable solvent (e.g., ethanol, methanol, or THF)

-

Standard laboratory glassware

Experimental Protocol:

-

Reaction Setup: Dissolve tert-butyl 2-bromo-2-methylpropanoate (1 equivalent) in a suitable solvent in a round-bottom flask.

-

Ammonia Addition: Add an excess of a concentrated solution of ammonia in water or an alcohol (e.g., 7N ammonia in methanol).

-

Reaction: Stir the mixture at room temperature. The reaction is expected to proceed via an SN1 mechanism. Monitor the reaction by TLC or LC-MS.

-

Work-up: Once the reaction is complete, remove the solvent and excess ammonia under reduced pressure.

-

Extraction: Dissolve the residue in a suitable organic solvent (e.g., ethyl acetate) and wash with water to remove any ammonium salts.

-

Drying and Concentration: Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purification: The resulting this compound can be purified by vacuum distillation or column chromatography.

Data Summary: Route 2

| Parameter | Step 1: Bromination/Esterification | Step 2: Amination | Reference |

| Starting Material | 2-Bromo-2-methylpropionic acid, tert-Butanol | tert-Butyl 2-bromo-2-methylpropanoate | [7] |

| Key Reagents | Isobutylene, Cation exchange resin | Ammonia | [7] |

| Solvent | Dichloromethane | Ethanol, Methanol, or THF | [7] |

| Temperature | 41 °C (Reflux) | Room Temperature | [7] |

| Purity of Intermediate | 99% | - | [7] |

Visualizing the Synthetic Workflow

The following diagrams illustrate the logical flow of the two synthetic routes.

Caption: Route 1: Direct Esterification.

Caption: Route 2: Multi-step Synthesis.

Conclusion

The synthesis of this compound can be achieved through multiple pathways. For preparative scale and efficiency, the direct esterification of 2-aminoisobutyric acid is the preferred method. However, the multi-step synthesis from tert-butanol provides a viable, albeit more complex, alternative that illustrates the construction of the molecule from a simple starting material. The choice of route will depend on the availability of starting materials, scale of the synthesis, and the specific requirements of the research or development project. Researchers should carefully consider the safety precautions for handling reagents such as isobutylene and strong acids.

References

- 1. 4512-32-7(tert-butyl 2-amino-2-methyl-propanoate) | Kuujia.com [kuujia.com]

- 2. prepchem.com [prepchem.com]

- 3. WO2003053909A1 - Process for preparing amino acid tert-butyl ester hydrochloric acid salts - Google Patents [patents.google.com]

- 4. tokushima-u.repo.nii.ac.jp [tokushima-u.repo.nii.ac.jp]

- 5. thieme-connect.com [thieme-connect.com]

- 6. lookchem.com [lookchem.com]

- 7. tert-Butyl 2-bromo-2-methylpropanoate synthesis - chemicalbook [chemicalbook.com]

Application Notes and Protocols for Incorporating H-Aib-OtBu in Solid-Phase Peptide Synthesis

Audience: Researchers, scientists, and drug development professionals.

Introduction: α-Aminoisobutyric acid (Aib), a non-proteinogenic amino acid, is a valuable tool in peptide design and drug development. Its unique α,α-disubstituted structure introduces significant conformational constraints, promoting the formation of stable helical structures such as 3₁₀- or α-helices.[1][2] This property is exploited to enhance peptide stability, receptor affinity, and proteolytic resistance. However, the steric bulk of Aib presents a significant challenge during solid-phase peptide synthesis (SPPS), often leading to slow and incomplete coupling reactions.[1][3]

This document provides a detailed protocol for the incorporation of H-Aib-OtBu (α-Aminoisobutyric acid tert-butyl ester) using the standard Fmoc/tBu orthogonal protection strategy. The tert-butyl (OtBu) ester protects the C-terminus of the Aib residue, allowing its N-terminus to be coupled to the growing peptide chain. This protecting group is then removed during the final acid-mediated cleavage step along with other tBu-based side-chain protecting groups.[4]